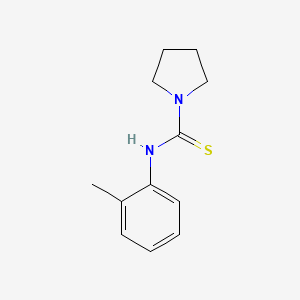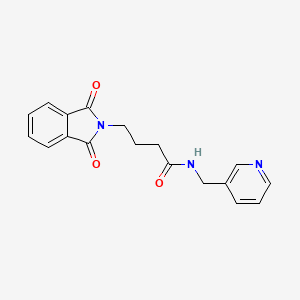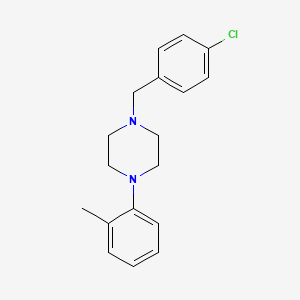![molecular formula C20H24N2O3S B5709223 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide, also known as DPA-714, is a small molecule that has been widely used in scientific research due to its potential applications in neuroinflammation, neurodegeneration, and cancer.
Mecanismo De Acción
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide binds to TSPO that is located in the outer mitochondrial membrane and is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. The binding of 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide to TSPO can modulate the activity of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-κB (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The modulation of these pathways can lead to the inhibition of inflammation, the protection of neurons, and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects depending on the target cell type and the experimental conditions. In activated microglia and astrocytes, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can inhibit the production of proinflammatory cytokines such as IL-1β and TNF-α, and reduce the expression of TSPO. In neurons, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can protect against oxidative stress, mitochondrial dysfunction, and excitotoxicity. In cancer cells, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has several advantages for lab experiments such as its high potency, selectivity, and stability. 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can be easily synthesized and purified, and its structure can be easily modified to improve its pharmacological properties. However, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide also has some limitations such as its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its dependence on TSPO expression and activity.
Direcciones Futuras
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has many potential future directions for scientific research. One direction is to develop more potent and selective TSPO ligands that can target specific subtypes of TSPO and have fewer off-target effects. Another direction is to investigate the role of TSPO in various diseases such as Alzheimer's disease, multiple sclerosis, and cancer, and to explore the potential therapeutic applications of TSPO ligands in these diseases. A third direction is to use 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide as a tool to study the molecular mechanisms of TSPO signaling and its interactions with other signaling pathways.
Métodos De Síntesis
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can be synthesized by reacting 3,4-dimethylphenylacetic acid with 4-(1-pyrrolidinylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been extensively studied in preclinical and clinical research for its potential applications in neuroinflammation, neurodegeneration, and cancer. In neuroinflammation, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been shown to bind to the translocator protein 18 kDa (TSPO) that is upregulated in activated microglia and astrocytes, and to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurodegeneration, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been shown to reduce the loss of dopaminergic neurons and the motor deficits in animal models of Parkinson's disease. In cancer, 2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has been shown to induce apoptosis and inhibit the growth of tumor cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-5-6-17(13-16(15)2)14-20(23)21-18-7-9-19(10-8-18)26(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADKAGFKPDGLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)





![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
